8-Bromo-7-quinolinol

Overview

Description

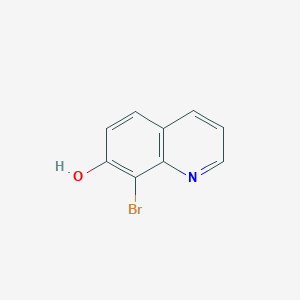

8-Bromo-7-quinolinol, also known as Quinoline, 8-bromo-, has the molecular formula C9H6BrNO . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of biologically and pharmaceutically active quinoline and its analogues has been a subject of interest in recent years . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of 8-Bromo-7-quinolinol consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H6BrNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H .Chemical Reactions Analysis

The bromination of a series of 8-substituted quinolines has been investigated for optimum yields and isolation conditions . Mono bromination of 8-hydroxyquinoline and 8-aminoquinoline gave a mixture of mono and dibromo derivatives .Physical And Chemical Properties Analysis

8-Bromo-7-quinolinol has a molecular weight of 224.06 . It has a density of 1.7±0.1 g/cm3, a boiling point of 327.9±22.0 °C at 760 mmHg, and a melting point of 196-198ºC . The compound is solid at room temperature .Scientific Research Applications

Pharmaceutical Applications

“8-Bromo-7-quinolinol” has potential applications in pharmaceuticals due to its structural properties that allow it to act as a precursor for various drug compounds. It can be used to synthesize novel quinoline derivatives that may serve as leads in drug discovery .

Material Science

In material science, “8-Bromo-7-quinolinol” can be utilized as a precursor for carbon-carbon bond formation, leading to the development of new materials with potential industrial applications .

Chemistry

“8-Bromo-7-quinolinol” derivatives have been used as fluorescent probes for zinc ions in living cells, inhibitors against dinuclear zinc hydrolase, and radioprotectors during radiotherapy . Additionally, they have been employed in the selective extraction of Pd(II) from low-acidity aqueous solutions .

Safety and Hazards

Mechanism of Action

Target of Action

It has been suggested that the compound exhibits antifungal activity , implying that its targets could be components of fungal cells.

Mode of Action

It is suggested that a nonchelating mechanism is in part responsible for its fungitoxicity . This means that the compound may interact with its targets without forming a chelate, a type of complex in which a central metal ion is bonded to two or more atoms of a surrounding molecule.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also suggested that the compound is an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

properties

IUPAC Name |

8-bromoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQSKLVTXZNXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676407 | |

| Record name | 8-Bromoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-7-quinolinol | |

CAS RN |

90224-71-8 | |

| Record name | 8-Bromoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)

![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)

![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)